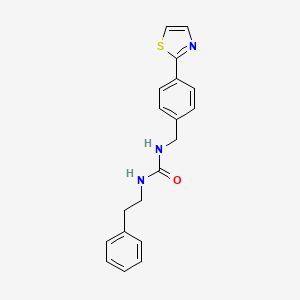

1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)-3-[[4-(1,3-thiazol-2-yl)phenyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-19(21-11-10-15-4-2-1-3-5-15)22-14-16-6-8-17(9-7-16)18-20-12-13-24-18/h1-9,12-13H,10-11,14H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSAZEPNUPLCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Retrosynthetic Analysis of 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the urea (B33335) linkage, which is the most synthetically accessible bond to form. This leads to two key precursor amines: phenethylamine (B48288) and 4-(thiazol-2-yl)benzylamine.

The urea bond can be retrosynthetically cleaved in two ways, suggesting two primary synthetic routes. The most common and direct approach involves the reaction of an amine with an isocyanate. Therefore, one disconnection breaks the C-N bond to yield phenethylamine and 4-(thiazol-2-yl)benzyl isocyanate. Alternatively, the other C-N bond can be broken to give phenethyl isocyanate and 4-(thiazol-2-yl)benzylamine. The choice between these routes often depends on the availability and stability of the isocyanate precursor.

A further disconnection of the 4-(thiazol-2-yl)benzylamine precursor reveals simpler starting materials. The thiazole (B1198619) ring can be formed through established methods, such as the Hantzsch thiazole synthesis, from a corresponding thioamide and an α-haloketone. The benzylamine (B48309) moiety can be introduced from a benzaldehyde (B42025) or benzyl (B1604629) halide precursor.

Detailed Synthetic Pathways to the Core Urea Structure

The synthesis of this compound can be achieved through a convergent synthesis where the two key amine fragments are prepared separately and then coupled to form the final urea product.

The formation of the unsymmetrical urea linkage is a critical step in the synthesis. A common and efficient method involves the reaction of an amine with an isocyanate. organic-chemistry.org For instance, 4-(thiazol-2-yl)benzylamine can be reacted with phenethyl isocyanate. This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature.

Alternatively, phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) can be used. nih.gov The use of CDI is often preferred due to its solid, crystalline nature and the avoidance of chlorinated byproducts. nih.gov In this approach, one of the amines, for example, phenethylamine, is first reacted with CDI to form an activated carbamoylimidazole intermediate. This intermediate is then reacted in situ with the second amine, 4-(thiazol-2-yl)benzylamine, to yield the desired urea. researchgate.net

Another approach involves the reaction of amines with carbon dioxide, which serves as a green and renewable C1 source. rsc.orgpsu.edu This method often requires elevated temperatures and pressures but avoids the use of toxic phosgene or isocyanates. rsc.orgpsu.edu

The phenethyl moiety is introduced through the use of phenethylamine as a starting material. Phenethylamine is a commercially available compound. In the synthetic strategies described above, phenethylamine can be used directly in the urea formation step, either by reacting with an isocyanate or an activated carbamate, or by being converted into phenethyl isocyanate. The synthesis of phenethylurea (B1617125) derivatives has been reported through the reaction of phenethylamine with urea or isocyanates. ontosight.ai

The 4-(thiazol-2-yl)benzyl moiety requires a multi-step synthesis. A plausible route begins with the synthesis of the thiazole ring. For example, 4-cyanobenzaldehyde (B52832) can be converted to the corresponding thioamide, which is then condensed with an α-halocarbonyl compound to form the thiazole ring. The resulting 4-(thiazol-2-yl)benzaldehyde can then be converted to the benzylamine. This can be achieved through reductive amination, where the aldehyde is reacted with ammonia (B1221849) or a protected form of ammonia in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. The synthesis of various thiazole urea derivatives has been documented, highlighting the versatility of this heterocyclic core in medicinal chemistry. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields for Academic Synthesis

For academic and laboratory-scale synthesis, the optimization of reaction conditions is crucial to maximize yields and purity. Key parameters that can be varied include the choice of solvent, reaction temperature, concentration of reactants, and the type of base or catalyst used. researchgate.net

For the urea formation step using CDI, the reaction is typically carried out in a polar aprotic solvent like THF or DMF. The temperature is often kept at room temperature to avoid side reactions. The order of addition of reagents can also be important; usually, the first amine is reacted with CDI before the addition of the second amine.

In syntheses involving isocyanates, the reaction is generally fast and exothermic, so controlling the temperature by cooling the reaction mixture may be necessary to prevent the formation of byproducts. The purity of the isocyanate is also critical for achieving a high yield of the desired urea.

The table below summarizes potential reaction conditions that could be optimized for the synthesis of this compound.

| Reaction Step | Parameter to Optimize | Typical Conditions | Potential for Improvement |

|---|---|---|---|

| Urea Formation (CDI method) | Solvent | THF, DMF | Exploring greener solvents like 2-MeTHF or acetonitrile (B52724). |

| Urea Formation (CDI method) | Temperature | Room Temperature | Slight heating might increase reaction rate, but could also lead to decomposition. |

| Urea Formation (Isocyanate method) | Solvent | DCM, THF | Investigating solvent effects on reaction rate and product isolation. |

| Urea Formation (Isocyanate method) | Temperature | 0 °C to Room Temperature | Precise temperature control to manage exothermicity. |

| Thiazole Synthesis | Catalyst | None or base | Screening different bases (e.g., pyridine (B92270), triethylamine) to improve yields. |

| Reductive Amination | Reducing Agent | NaBH4, NaBH3CN | Using alternative reducing agents like H2/Pd-C for cleaner reactions. |

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. One of the primary goals is to avoid the use of hazardous reagents like phosgene. nih.gov The use of CDI or CO2 as a carbonyl source represents a significant step towards a greener synthesis of ureas. rsc.orgpsu.edu

The choice of solvents is another important consideration. Whenever possible, hazardous solvents should be replaced with more environmentally benign alternatives. For example, exploring the use of water as a solvent for the urea formation step, as has been demonstrated for some urea syntheses, could be a sustainable approach. organic-chemistry.org

Atom economy is another key principle of green chemistry. The ideal synthesis would incorporate all the atoms of the starting materials into the final product. The direct synthesis of ureas from amines and CO2 is highly atom-economical. rsc.orgpsu.edu

Energy efficiency can be improved by conducting reactions at ambient temperature and pressure whenever feasible. Microwave-assisted synthesis is another technique that can sometimes reduce reaction times and energy consumption.

The table below outlines some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Prevention of Waste | Optimizing reactions to maximize yield and minimize byproducts. | Reduced chemical waste and purification efforts. |

| Atom Economy | Using methods like direct carbonylation with CO2. rsc.orgpsu.edu | Maximizes the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing phosgene with CDI or other safer alternatives. nih.gov | Improved safety for researchers and reduced environmental hazards. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or other green solvents where possible. organic-chemistry.org | Reduced toxicity and environmental pollution from volatile organic compounds. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature or using microwave irradiation. | Lower energy consumption and potentially shorter reaction times. |

| Use of Renewable Feedstocks | Utilizing CO2 as a C1 building block. rsc.orgpsu.edu | Reduces reliance on fossil fuel-derived reagents. |

Characterization Techniques for Synthetic Intermediates and the Final Compound

The comprehensive characterization of synthetic intermediates and the final product, this compound, is crucial to confirm its identity, structure, and purity. This is typically achieved through a combination of advanced spectroscopic and chromatographic methods.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and molecular weight of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would be essential for the characterization of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on analogous structures, the predicted chemical shifts (δ) in a solvent like DMSO-d₆ would include: triplets for the two methylene (B1212753) (CH₂) groups of the phenethyl moiety, a doublet for the benzylic CH₂ group adjacent to the urea linkage, and multiplets for the aromatic protons on the phenyl and benzyl rings. spectrabase.commdpi.com The thiazole ring protons would also present characteristic signals. mdpi.commdpi.com The N-H protons of the urea group would likely appear as two distinct signals (a triplet and a broad singlet), which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the compound. Key signals would include the carbonyl (C=O) carbon of the urea group, typically in the range of 155-160 ppm. mdpi.com The spectrum would also show distinct peaks for the carbons of the thiazole ring, the aromatic carbons of the two phenyl rings, and the aliphatic carbons of the phenethyl and benzyl groups. mdpi.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Thiazole-H | ~8.1 - 8.2 | Doublet (d) |

| Thiazole-H | ~7.8 - 7.9 | Doublet (d) |

| Benzyl-Ar-H (adjacent to thiazole) | ~7.9 - 8.0 | Doublet (d) |

| Benzyl-Ar-H | ~7.4 - 7.5 | Doublet (d) |

| Phenethyl-Ar-H | ~7.2 - 7.3 | Multiplet (m) |

| NH-benzyl | ~6.5 - 6.7 | Triplet (t) |

| NH-phenethyl | ~6.1 - 6.3 | Triplet (t) |

| Benzyl-CH₂ | ~4.3 - 4.4 | Doublet (d) |

| Phenethyl-CH₂-N | ~3.3 - 3.4 | Quartet (q) |

| Phenethyl-CH₂-Ar | ~2.7 - 2.8 | Triplet (t) |

Note: Predicted values are based on related structures and may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

N-H Stretching: The N-H bonds of the urea moiety would show stretching vibrations in the region of 3200-3400 cm⁻¹. dergipark.org.tr

C=O Stretching: A strong absorption band, known as the "Amide I" band, corresponding to the carbonyl group of the urea, is expected around 1630-1680 cm⁻¹. dergipark.org.tr

N-H Bending: The "Amide II" band, resulting from N-H bending coupled with C-N stretching, would appear in the 1550-1650 cm⁻¹ region.

Aromatic and Aliphatic C-H Stretching: Signals for aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the phenethyl and benzyl groups would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the C=N and C=C bonds within the thiazole and phenyl rings are expected in the 1400-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Urea) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Urea) | Stretch (Amide I) | 1630 - 1680 |

| N-H (Urea) | Bend (Amide II) | 1550 - 1650 |

| C=N / C=C (Aromatic/Thiazole) | Stretch | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound (molecular formula: C₂₀H₂₀N₄OS), high-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be used. The analysis would be expected to show a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of the compound, confirming its molecular formula. mdpi.com

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable technique for assessing the purity of the final synthesized compound. A reverse-phase HPLC method would typically be developed for this compound.

The analysis would involve injecting a solution of the compound onto a stationary phase column (e.g., a C18 column). A mobile phase, consisting of a mixture of solvents like acetonitrile and water or methanol (B129727) and water (often containing a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape), is then passed through the column. The components are separated based on their polarity, and a detector (typically a UV-Vis detector set at a wavelength where the aromatic system absorbs, such as 254 nm) is used to monitor the eluent. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main product peak in the resulting chromatogram. For a high-purity sample, the chromatogram should show a single major peak with a purity level often exceeding 95%.

In Vitro Biological Evaluation and Pharmacological Profiling

High-Throughput Screening (HTS) Methodologies Applied to 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea

High-throughput screening (HTS) serves as a foundational methodology in modern drug discovery, enabling the rapid assessment of large compound libraries for potential biological activity. For a compound such as this compound, HTS would be instrumental in identifying initial "hits" against a variety of biological targets. Given its structural features, which include a urea (B33335) moiety and a thiazole (B1198619) ring, HTS campaigns would likely focus on assays relevant to disease areas where such scaffolds have previously shown promise.

Typically, an HTS workflow for this compound would involve its inclusion in a diverse chemical library and subsequent testing in a panel of miniaturized, automated assays. These assays could be target-based, measuring the direct interaction of the compound with a purified protein (e.g., an enzyme or receptor), or cell-based, assessing the compound's effect on a specific cellular phenotype (e.g., cell viability, reporter gene expression). The choice of assays would be guided by the therapeutic areas of interest. For instance, given the known activities of related compounds, HTS could be directed towards oncology, inflammation, or infectious diseases. Data from HTS would provide a preliminary activity profile, highlighting which biological pathways or targets may be modulated by this compound and guiding subsequent, more focused studies.

Assessment of Specific Biological Activities

Following initial screening, a more detailed pharmacological profiling of this compound would be conducted to elucidate its specific biological effects. This would involve a battery of in vitro assays designed to characterize its mechanism of action and potential therapeutic utility.

Enzyme Inhibition Assays (e.g., Protein Kinases, Hydrolases, Esterases)

The structural components of this compound suggest its potential as an enzyme inhibitor. The urea functional group can participate in hydrogen bonding interactions with enzyme active sites, a common feature of many enzyme inhibitors. For example, various urea derivatives have been investigated as inhibitors of receptor tyrosine kinases, which play a crucial role in cancer cell signaling. nih.gov A study on a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives identified compounds with potent activity against the K562 human chronic myeloid leukemia cell line, with one compound exhibiting an IC50 of 0.038 μM. nih.gov These compounds were found to exert their effect by reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway. nih.gov

Furthermore, based on the design of N-aryl-N'-benzylurea derivatives, there is potential for these types of compounds to inhibit intracellular protein serine/threonine kinases like BRAF kinase. mdpi.com Therefore, this compound would be a candidate for screening against a panel of protein kinases implicated in oncogenesis. Additionally, its activity against hydrolases and esterases could be explored, as these enzymes are involved in a wide range of physiological and pathological processes.

Receptor Binding and Modulation Studies (e.g., G-Protein Coupled Receptors, Nuclear Receptors)

The ability of this compound to interact with and modulate the function of various receptors would be another key area of investigation. G-protein coupled receptors (GPCRs) and nuclear receptors are major drug target classes, and compounds with novel scaffolds are continuously sought for their potential to modulate these receptors.

For instance, analogs of 3-(4-chlorophenyl)-1-(phenethyl)urea have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, a GPCR. nih.gov These compounds were evaluated for their potency in CB1 calcium mobilization, cAMP, and GTPγS assays. nih.gov Given the phenethylurea (B1617125) core of the subject compound, its potential to bind to and modulate the activity of the CB1 receptor or other GPCRs could be assessed through radioligand binding assays and functional assays measuring downstream signaling events. Similarly, its interaction with nuclear receptors, which regulate gene expression, could be evaluated using reporter gene assays.

Cell-Based Functional Assays (e.g., Cell Proliferation, Apoptosis Induction, Cytokine Modulation, Cellular Signaling Pathways)

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of a compound. For this compound, a key focus would be on its potential anticancer activity. The MTT assay is a common method to determine a compound's effect on cell proliferation and viability. For example, a pyrazine (B50134) derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated cytotoxic effects against Jurkat, HeLa, and MCF-7 cancer cell lines. nih.govnih.govresearchgate.net BPU was particularly effective against the Jurkat cell line, with an IC50 value of 4.64 ± 0.08 µM. nih.govnih.govresearchgate.net

Further investigation into the mechanism of cell death would involve apoptosis induction assays, such as flow cytometry analysis of cell cycle progression. The aforementioned BPU was found to arrest the cell cycle in the sub-G1 phase, indicative of apoptosis. nih.govnih.govresearchgate.net The effect of this compound on cellular signaling pathways, particularly those involved in cancer, such as the PI3K/Akt pathway, would also be a critical area of study. nih.gov

| Cell Line | Assay Type | Compound | Result (IC50) | Reference |

| Jurkat | MTT Assay | 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | 4.64 ± 0.08 µM | nih.govnih.govresearchgate.net |

| K562 | Cellular Assay | 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | 0.038 μM | nih.gov |

Anti-inflammatory Activity Profiling (e.g., Chemotaxis Inhibition, Cytokine Release)

The thiazole moiety is present in various compounds with anti-inflammatory properties. nih.gov A series of novel 4-benzyl-1,3-thiazole derivatives were synthesized and screened for their anti-inflammatory activity. nih.gov This suggests that this compound could also possess anti-inflammatory effects.

To evaluate this, in vitro assays measuring the inhibition of key inflammatory processes would be employed. For example, the compound's ability to inhibit the migration of inflammatory cells, such as neutrophils, could be assessed in a chemotaxis assay. Furthermore, its effect on the release of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, from stimulated immune cells (e.g., lipopolysaccharide-stimulated macrophages) would be quantified using ELISA. Inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX), could also be investigated. mdpi.com

| Assay Type | Target | Compound Class | Potential Effect | Reference |

| Anti-inflammatory Screening | COX/LOX | 4-Benzyl-1,3-thiazole derivatives | Inhibition of inflammatory mediators | nih.gov |

| Lipoxygenase Inhibition | Soybean LOX | N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Inhibition of LTB4 generation | mdpi.com |

Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal)

Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities. nih.gov Therefore, this compound would be a candidate for evaluation against a panel of pathogenic bacteria and fungi. Standard antimicrobial susceptibility tests, such as the broth microdilution method, would be used to determine the minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.com

Studies on other thiazole derivatives have shown moderate antibacterial activity, with some compounds demonstrating better antifungal properties. mdpi.com For instance, a series of 1,3-thiazole and benzo[d]thiazole derivatives were evaluated against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Aspergillus niger. nih.gov The results of these studies can provide a basis for selecting the appropriate microbial strains for testing this compound.

| Microbial Strain | Compound Class | Activity | Reference |

| Staphylococcus aureus (MRSA) | 1,3-Thiazole and benzo[d]thiazole derivatives | Antimicrobial | nih.gov |

| Escherichia coli | 1,3-Thiazole and benzo[d]thiazole derivatives | Antimicrobial | nih.gov |

| Aspergillus niger | 1,3-Thiazole and benzo[d]thiazole derivatives | Antifungal | nih.gov |

Concentration-Response Relationships and Potency Determination (IC50/EC50)

No publicly available data exists for the concentration-response relationships or the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound against any tested cell lines, enzymes, or receptors.

Selectivity Profiling Against Panel of Off-Targets

There is no information available in the scientific literature regarding the selectivity profile of this compound. Studies assessing the compound's activity against a panel of off-target proteins, such as other kinases, receptors, or enzymes, have not been published.

Structure Activity Relationship Sar Studies and Molecular Design

Design Principles for Analogues of 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea

Targeted Modifications: Introducing a diverse range of substituents to explore the electronic and steric requirements of the binding pocket.

Bioisosteric Replacements: Substituting functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.

Conformational Restriction: Introducing rigid elements or cyclizations to lock the molecule into a more bioactive conformation, potentially increasing affinity and reducing off-target effects.

Improving Physicochemical Properties: Modifying the structure to enhance solubility, permeability, and metabolic stability, which are crucial for drug-likeness.

Systematic Chemical Modifications and Their Impact on Biological Activity

The following subsections detail the hypothetical and inferred SAR based on studies of related compound classes, as direct research on this compound analogues is limited.

The phenethyl group is a crucial component that often interacts with hydrophobic pockets in target proteins. Modifications to the phenyl ring of this group can significantly influence binding affinity and selectivity.

Substitutions on the phenyl ring of the phenethyl moiety can modulate the electronic and steric properties of the molecule. Electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) at the para- or meta-positions can alter the charge distribution and potentially form additional interactions with the target. For instance, in related series of norhydromorphone (B170126) derivatives, substitutions on the N-phenethyl moiety were found to significantly alter the compound's activity, with the position of the substituent on the aromatic ring being a critical determinant of agonist versus antagonist activity. nih.gov

Bioisosteric replacement of the phenyl ring with other aromatic systems like pyridine (B92270), thiophene, or furan (B31954) can also be explored. These changes can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially forming new interactions with the target protein.

Table 1: Inferred Impact of Phenethyl Group Modifications on Biological Activity

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Para-substitution with electron-withdrawing groups (e.g., -F, -Cl) | Alters electronic properties and can enhance binding through halogen bonding. | Potentially increased potency. |

| Para-substitution with electron-donating groups (e.g., -CH₃, -OCH₃) | Increases electron density and may improve hydrophobic interactions. | Variable, could increase or decrease activity depending on the target. |

| Bioisosteric replacement with a pyridine ring | Introduces a nitrogen atom for potential hydrogen bonding. | May enhance binding affinity and improve solubility. |

| Introduction of a methyl group on the ethyl linker | Creates a chiral center and restricts conformation. | Potentially increased stereospecific activity. nih.gov |

The thiazole (B1198619) ring is a common scaffold in many biologically active compounds and is likely a key pharmacophoric element. Its planar structure and the presence of nitrogen and sulfur atoms allow for various interactions, including hydrogen bonding and π-π stacking.

SAR studies on other thiazole-containing compounds have shown that substitutions on the thiazole ring can significantly impact biological activity. For example, the introduction of small alkyl or aryl groups at the C4 or C5 positions of the thiazole can modulate the molecule's interaction with its target. In some series of antimicrobial thiazoles, the nature and position of substituents on the thiazole ring were found to be critical for activity. nih.gov

Replacing the thiazole ring with other five- or six-membered heterocycles such as oxazole (B20620), imidazole (B134444), or pyrazole (B372694) can also be a fruitful strategy. This can alter the geometry and electronic properties of the core structure, potentially leading to improved activity or a different pharmacological profile.

Table 2: Inferred Impact of Thiazole Ring Modifications on Biological Activity

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Substitution at C4 or C5 with small alkyl groups | Probes for additional hydrophobic interactions. | May increase potency if a hydrophobic pocket is present. |

| Bioisosteric replacement with an oxazole ring | Alters the hydrogen bonding capacity (oxygen vs. sulfur). | Activity may be retained or altered depending on the importance of the sulfur atom. |

| Bioisosteric replacement with an imidazole ring | Introduces an additional nitrogen atom for hydrogen bonding. | Could enhance binding affinity. |

| Fusion with a benzene (B151609) ring (benzothiazole) | Increases the size and planarity of the aromatic system. | May enhance π-π stacking interactions and potency. mdpi.com |

Substitutions on the phenyl ring of the benzyl (B1604629) linker can influence the molecule's orientation in the binding pocket. Electron-donating or withdrawing groups can alter the electronic nature of the ring and its ability to participate in π-π or cation-π interactions. Furthermore, the length and flexibility of the linker can be modified. For instance, replacing the benzyl group with a phenethyl group or a shorter phenyl group would alter the distance between the thiazole and urea (B33335) moieties, which could be critical for optimal binding. In a review of YC-1 analogues, modifications to the benzyl group, including substitutions on the phenyl ring, were shown to have a significant impact on biological activity. nih.gov

Table 3: Inferred Impact of Benzyl Linker Modifications on Biological Activity

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Substitution on the phenyl ring with halogens | Can introduce favorable halogen bonding interactions. | Potentially increased potency. |

| Replacement of the benzyl group with a phenethyl group | Increases the length and flexibility of the linker. | May allow for better positioning in the binding site, potentially increasing activity. |

| Introduction of a rigid linker (e.g., incorporating the benzyl group into a ring system) | Reduces conformational flexibility. | Could increase potency if the rigid conformation is the bioactive one. |

| Replacement of the phenyl ring with a different aromatic system (e.g., pyridine) | Alters electronic properties and introduces potential hydrogen bonding sites. | May improve binding and solubility. |

The urea moiety is a key hydrogen bonding motif, often forming critical interactions with the backbones of target proteins. Both the N-H protons can act as hydrogen bond donors, and the carbonyl oxygen can act as a hydrogen bond acceptor.

Derivatization of the urea moiety can provide valuable SAR information. For example, methylation of one or both of the N-H groups can determine their importance as hydrogen bond donors. Replacing the urea with a thiourea (B124793) can alter the hydrogen bonding geometry and electronic properties.

Bioisosteric replacement of the urea moiety is a common strategy to improve pharmacokinetic properties. Groups such as cyanoguanidines, squaramides, or certain five-membered heterocycles can mimic the hydrogen bonding pattern of urea while offering different physicochemical profiles.

Table 4: Inferred Impact of Urea Moiety Modifications on Biological Activity

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Replacement with thiourea | Alters hydrogen bonding capacity and electronics. | Activity may be retained or modulated. |

| N-methylation of one or both NH groups | Eliminates hydrogen bond donor capability. | Likely to decrease activity if NH protons are involved in key interactions. |

| Bioisosteric replacement with cyanoguanidine | Mimics the hydrogen bonding pattern of urea with improved properties. | Potentially improved activity and pharmacokinetics. |

| Incorporation into a rigid ring system (e.g., a cyclic urea) | Restricts conformational freedom. | May enhance potency by pre-organizing the molecule for binding. |

Identification of Key Pharmacophoric Features and Essential Structural Motifs

Based on the analysis of the molecular structure and SAR data from related compounds, several key pharmacophoric features can be identified for this compound:

Two Aromatic/Hydrophobic Regions: The phenethyl group and the thiazolyl-benzyl moiety likely occupy two distinct hydrophobic pockets in the target protein.

Hydrogen Bond Donor/Acceptor Core: The central urea moiety is a critical hydrogen bonding region, with two hydrogen bond donors (the N-H groups) and one hydrogen bond acceptor (the carbonyl oxygen).

A Specific Spatial Arrangement: The relative orientation and distance between the two aromatic regions and the central urea core, dictated by the benzyl linker, are likely crucial for optimal binding.

The Thiazole Heterocycle: The thiazole ring itself is likely an essential motif, potentially involved in specific interactions with the target protein that contribute to both affinity and selectivity.

These pharmacophoric features provide a roadmap for the design of new analogues with potentially improved biological activity.

Elucidation of Mechanism of Action Moa and Molecular Target Identification

Biochemical and Biophysical Characterization of Target Interactions

There is no publicly available information regarding the interaction of 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea with any specific biological target.

Enzyme Kinetic Studies (e.g., Type of Inhibition, Binding Constants)

No studies detailing the inhibitory effects of this compound on any enzyme have been found. Therefore, data on the type of inhibition (e.g., competitive, non-competitive) and binding constants such as Ki or IC50 values are not available.

Ligand-Receptor Binding Kinetics

Information on the binding kinetics of this compound to any receptor is absent from the scientific literature. This includes the association rate (kon), dissociation rate (koff), and the resulting equilibrium dissociation constant (KD).

Thermal Shift Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)

Biophysical data from techniques such as thermal shift assays, which would indicate direct binding to a target protein, are not available. Similarly, there are no published SPR or ITC studies to characterize the thermodynamics and kinetics of its potential binding interactions.

Cellular and Subcellular Localization Studies

Research on the cellular uptake, distribution, and subcellular localization of this compound has not been reported. Such studies would be crucial to understanding its potential sites of action within a cell.

Pathway Deconvolution through Omics Technologies (e.g., Proteomics, Transcriptomics)

There are no available proteomics or transcriptomics studies that have been conducted to identify the cellular pathways modulated by this compound. These "omics" approaches are vital for generating hypotheses about a compound's mechanism of action on a global cellular scale.

Genetic Validation of Predicted Molecular Targets

As no molecular targets have been identified for this compound, there are consequently no studies involving genetic techniques such as siRNA, shRNA, or CRISPR/Cas9 to validate any potential targets.

Due to a lack of specific research data on "this compound" concerning phenotypic rescue and knockdown/knockout experiments, this article cannot be generated at this time. Searches for relevant studies detailing these specific assays for this particular compound did not yield the necessary information to create a thorough, informative, and scientifically accurate article as per the user's request.

Scientific literature on compounds with similar structural motifs, such as urea (B33335) and thiazole-containing molecules, indicates a broad range of biological activities. However, without direct experimental evidence from phenotypic rescue or gene knockdown/knockout studies specifically involving this compound, any discussion of its mechanism of action or molecular targets in this context would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication of studies focusing on the biological effects of this compound are needed to provide the data required to address the specific points outlined in the user's request.

Computational Chemistry and Molecular Modeling Investigations

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known three-dimensional structure of a biological target, LBDD methods utilize information from a set of molecules known to be active to develop a model that predicts the activity of new compounds.

Pharmacophore Modeling and Ligand Superposition

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea, a pharmacophore model could be generated based on a series of structurally similar active compounds. This model would typically include features such as hydrogen bond donors (e.g., the N-H groups of the urea (B33335) moiety), hydrogen bond acceptors (e.g., the urea carbonyl oxygen and the thiazole (B1198619) nitrogen), aromatic rings (phenethyl and benzyl (B1604629) groups), and hydrophobic centers. By superimposing the low-energy conformations of active molecules, common features can be identified to build a predictive 3D pharmacophore.

Similarity Searching and Virtual Screening

Once a pharmacophore model is established, or using the 2D structure of this compound as a query, similarity searching and virtual screening can be performed on large chemical databases. These techniques aim to identify other compounds with similar structural or physicochemical properties. This could lead to the discovery of new molecules with potentially similar biological activities, expanding the chemical space for a particular therapeutic target.

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of a biological target (such as a protein or enzyme) is available, SBDD methods can be used to design and predict how a ligand will bind and interact with the target.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would first require the identification of a relevant biological target. For instance, studies on similar urea derivatives have explored targets like soluble epoxide hydrolase (sEH). researchgate.net A docking simulation would place the molecule into the active site of the target and calculate a "docking score," which estimates the binding affinity. Analysis of the resulting binding pose could reveal key interactions, such as hydrogen bonds between the urea moiety and amino acid residues, or pi-pi stacking involving the aromatic rings.

Table 1: Hypothetical Molecular Docking Results for this compound

| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Target X | -9.5 | Tyr235, Ser150 | Hydrogen Bond, Pi-Pi Stacking |

| Target Y | -8.2 | Asp102, Leu300 | Hydrogen Bond, Hydrophobic |

| Target Z | -7.6 | Arg45, Gln98 | Salt Bridge, Hydrogen Bond |

This table is for illustrative purposes only. Data is hypothetical and not based on actual research.

Binding Free Energy Calculations

To obtain a more quantitative prediction of binding affinity, binding free energy calculations can be performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations of the binding energy than simple docking scores. These calculations consider factors such as solvation effects and conformational entropy, offering a more rigorous assessment of the ligand's potential potency.

In Silico ADME Prediction (Focus on Metabolic Stability and Permeability)

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. For this compound, these predictions would focus on its likely metabolic fate and ability to cross biological membranes.

Prediction of Metabolic Hot Spots and Sites of Biotransformation

Metabolic hotspots are chemically labile sites within a molecule that are most susceptible to enzymatic degradation, primarily by Cytochrome P450 (CYP450) enzymes in the liver. Identifying these hotspots is crucial for understanding a compound's metabolic stability and potential for generating active or toxic metabolites.

For this compound, several potential metabolic hotspots can be predicted based on common metabolic pathways for its constituent functional groups:

N-dealkylation: The ethylbenzene moiety is a likely site for metabolism. Oxidation of the benzylic carbon (the carbon atom of the ethyl group attached to the phenyl ring) can lead to the formation of a carbinolamine, which can then be cleaved to yield the corresponding des-phenethyl urea derivative and phenylacetaldehyde.

Aromatic Hydroxylation: The phenethyl and benzyl phenyl rings are susceptible to hydroxylation at various positions (ortho, meta, para). The electronic properties of the substituents on these rings will influence the preferred site of hydroxylation.

Thiazole Ring Metabolism: The thiazole ring can undergo oxidation. The sulfur atom can be oxidized to a sulfoxide or sulfone. The carbon atoms of the thiazole ring can also be hydroxylated.

Urea Moiety: While generally more stable, the urea linkage can undergo hydrolysis, although this is typically a slower metabolic process compared to oxidation.

A predictive data table summarizing these potential metabolic transformations is presented below.

| Potential Metabolic Hotspot | Predicted Biotransformation | Potential Metabolite |

| Benzylic carbon of the phenethyl group | Oxidation followed by N-dealkylation | 1-(4-(thiazol-2-yl)benzyl)urea |

| Phenethyl phenyl ring | Aromatic hydroxylation | Hydroxylated phenethyl derivatives |

| Benzyl phenyl ring | Aromatic hydroxylation | Hydroxylated benzyl derivatives |

| Thiazole ring | Sulfur oxidation | Sulfoxide or sulfone derivatives |

| Thiazole ring | Carbon hydroxylation | Hydroxylated thiazole derivatives |

Computational Prediction of Permeability Across Biological Barriers

The permeability of a compound across biological barriers, such as the intestinal epithelium (for oral absorption) and the blood-brain barrier (for central nervous system activity), is a key determinant of its bioavailability and therapeutic utility. Computational models are widely used to predict permeability based on a molecule's physicochemical properties.

For this compound, key descriptors for predicting permeability include:

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A moderate logP value is generally associated with good permeability.

Molecular Weight (MW): Lower molecular weight compounds tend to have better permeability.

Polar Surface Area (PSA): The PSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. A lower PSA is generally correlated with higher permeability.

Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can decrease permeability.

Based on its structure, this compound is expected to have moderate lipophilicity and a molecular weight that is within the range of orally bioavailable drugs. The urea and thiazole moieties contribute to its polar surface area. Computational models would provide quantitative estimates of its likely permeability across membranes like the Caco-2 cell monolayer, a common in vitro model for intestinal absorption.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties, Conformational Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational preferences of molecules. epu.edu.iq These calculations provide insights into a compound's reactivity, stability, and intermolecular interactions.

For this compound, DFT calculations could be employed to:

Determine the most stable conformation: The molecule has several rotatable bonds, leading to a large number of possible conformations. DFT calculations can identify the lowest energy (most stable) conformations in different environments (e.g., in a vacuum or in a solvent). This is crucial for understanding how the molecule might bind to a biological target.

Analyze the electronic properties: DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability.

The electrostatic potential map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is important for understanding non-covalent interactions with other molecules.

Predict spectroscopic properties: DFT calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the structure and conformation of the molecule.

A representative data table summarizing the types of information that could be obtained from DFT calculations for this compound is provided below.

| Quantum Chemical Property | Information Gained | Relevance |

| Optimized Geometry | Most stable 3D structure of the molecule | Understanding molecular shape and steric hindrance |

| HOMO-LUMO Energy Gap | Electronic stability and chemical reactivity | Predicting susceptibility to chemical reactions |

| Electrostatic Potential Map | Distribution of charge on the molecular surface | Identifying sites for intermolecular interactions |

| Mulliken Atomic Charges | Charge distribution on individual atoms | Understanding local reactivity and bonding |

| Dipole Moment | Overall polarity of the molecule | Influences solubility and intermolecular forces |

Preclinical Biological Studies and Proof of Concept in Animal Models

Selection and Justification of Relevant Disease Models for In Vivo Efficacy Assessment

No information is publicly available regarding the selection and justification of disease models for the in vivo efficacy assessment of 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea.

Evaluation of Biological Efficacy in In Vivo Systems

There are no published data on the biological efficacy of this compound in in vivo systems, such as the reduction of disease markers, tumor growth inhibition, or microbial load reduction.

Pharmacodynamic Biomarker Assessment in Preclinical Models

Information regarding the assessment of pharmacodynamic biomarkers for this compound in preclinical models is not available.

Considerations for Formulation Development for Preclinical In Vivo Administration

There are no published details concerning the formulation development of this compound for preclinical in vivo administration.

Exploratory In Vivo ADME (Focus on Distribution and Metabolic Fate Relevant to Target Engagement)

Exploratory in vivo ADME studies, including the distribution and metabolic fate of this compound, have not been reported in the scientific literature.

Future Perspectives and Research Trajectories

Potential Applications in Academic Drug Discovery Programs and Disease Areas

The chemical architecture of 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea suggests several promising avenues for investigation within academic drug discovery programs. The urea (B33335) and thiazole (B1198619) moieties are privileged structures known to interact with various biological targets, indicating potential therapeutic applications across multiple disease areas.

Compounds with similar urea-based scaffolds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. For instance, various substituted phenethylamine-based ureas have been synthesized and evaluated as potential anticancer and antioxidant agents. These studies provide a strong rationale for screening this compound against a panel of cancer cell lines. The presence of the thiazole ring, a common feature in many biologically active compounds, further strengthens this hypothesis.

Key disease areas for initial investigation would likely include:

Oncology: Many urea derivatives have been explored as kinase inhibitors and antiproliferative agents. Research on related compounds has shown activity against various cancer cell lines, including those for breast, lung, and prostate cancer.

Inflammatory Diseases: The urea linkage can contribute to a compound's ability to interact with enzymes or receptors involved in inflammatory pathways.

Infectious Diseases: Thiazole-containing compounds have a history of investigation for their antibacterial and antimicrobial properties.

Academic research programs could focus on elucidating the mechanism of action of this compound in these disease models, identifying specific molecular targets, and exploring its structure-activity relationships.

Strategies for Further Compound Optimization and Lead Generation

Should initial screenings reveal promising biological activity, this compound would serve as a valuable hit compound for further optimization and lead generation. A systematic medicinal chemistry approach would be employed to enhance its potency, selectivity, and pharmacokinetic properties.

Strategies for optimization could include:

Modification of the Phenethyl Group: Introduction of substituents on the phenyl ring of the phenethyl moiety could modulate lipophilicity and target engagement. Analogs with fluoro, methoxy, or methyl groups could be synthesized to explore these effects.

Substitution on the Thiazole Ring: The thiazole ring offers positions for chemical modification to improve biological activity and physicochemical properties.

Alterations to the Benzyl (B1604629) Linker: The benzyl group connecting the urea and thiazole moieties can be modified to optimize the spatial arrangement and flexibility of the molecule, potentially leading to improved binding with a biological target.

Bioisosteric Replacement: The urea linkage itself could be replaced with bioisosteres such as thiourea (B124793) or other suitable groups to explore different hydrogen bonding patterns and metabolic stability.

The data gathered from these modifications would be crucial for establishing a robust structure-activity relationship (SAR), guiding the design of more potent and drug-like analogs.

Integration with Novel Drug Discovery Technologies and Methodologies

The exploration of this compound and its derivatives would benefit significantly from the integration of modern drug discovery technologies. These methodologies can accelerate the drug discovery process and provide deeper insights into the compound's biological activity.

Key technologies and methodologies include:

High-Throughput Screening (HTS): HTS platforms can be utilized to rapidly screen a library of analogs against a wide array of biological targets, facilitating the identification of initial hits.

Computational Modeling and In Silico Studies: Molecular docking simulations can predict the binding modes of the compound with potential protein targets, helping to prioritize synthetic efforts and rationalize observed biological activities. Quantitative Structure-Activity Relationship (QSAR) studies can further refine the understanding of how chemical structure influences activity.

Fragment-Based Drug Discovery (FBDD): The core structural motifs of this compound can be used as starting points in FBDD campaigns to build novel and potent inhibitors for specific targets.

Artificial Intelligence and Machine Learning: AI algorithms can be trained on existing data for similar compounds to predict the biological activity and properties of new analogs, thereby streamlining the design-make-test-analyze cycle.

Addressing Research Challenges and Opportunities for Academic Collaborations

While the prospective research on this compound is promising, several challenges need to be addressed. The synthesis of novel analogs can be complex and require multi-step procedures. Furthermore, elucidating the precise mechanism of action and identifying the specific biological targets will necessitate a multidisciplinary approach.

These challenges also present significant opportunities for academic collaborations. Partnerships between synthetic chemistry labs, molecular biology groups, and computational chemistry experts can create a synergistic environment for advancing the research on this compound. Collaborations can facilitate access to specialized equipment, diverse biological assays, and a broader range of expertise.

Such interdisciplinary collaborations are crucial for:

Efficient Synthesis and Library Generation: Sharing expertise in synthetic methodologies can expedite the creation of a diverse library of analogs for biological screening.

Comprehensive Biological Evaluation: Access to a wider range of cellular and animal models through collaboration can provide a more complete picture of the compound's therapeutic potential.

Target Identification and Validation: Joint efforts can be directed towards identifying the molecular targets of the compound using techniques such as proteomics and chemical biology.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea?

- Methodology : The synthesis typically involves coupling a phenethylamine derivative with a thiazole-containing benzyl isocyanate. For example, analogous urea-thiazole derivatives are synthesized via refluxing an amine (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with aryl isocyanates in polar solvents like DMF, followed by purification via recrystallization . Alternative routes include imine formation followed by reduction and urea coupling, as described for tetrahydrobenzo[d]thiazole derivatives .

- Key Considerations : Reaction selectivity for mono-urea formation is critical due to competing reactive sites. Sodium cyanoborohydride may be used for reductive amination to stabilize intermediates .

Q. How is structural characterization of this compound performed?

- Methodology : Nuclear magnetic resonance (NMR; H and C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy are standard. For example, H NMR in DMSO-d can confirm urea NH protons (δ 8.5–9.5 ppm), while thiazole protons appear at δ 7.0–8.0 ppm . Mass spectrometry (e.g., ESI-MS) provides molecular ion peaks, as seen in derivatives like m/z 362.1 [M+H] .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodology :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC determination) .

- Kinase Inhibition : Enzymatic assays (e.g., ROCK1/ROCK2 inhibition via ADP-Glo™ kinase assays) with IC values reported (e.g., 14.5 nM for ROCK1) .

- Anti-Parkinsonian Potential : Dopaminergic neuron protection assays in vitro, as seen in structurally related urea-thiazole derivatives .

Advanced Research Questions

Q. How do structural modifications to the thiazole ring impact kinase inhibition efficacy?

- Methodology :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the thiazole ring enhances ROCK inhibition potency. For instance, RKI-1447 derivatives with pyridinyl-thiazole moieties show IC values <20 nM .

- SAR Studies : Molecular docking (e.g., using AutoDock Vina) identifies key interactions between the thiazole nitrogen and kinase ATP-binding pockets .

Q. What computational approaches are used in structure-based optimization?

- Methodology :

- Pharmacophore Mapping : Identifies critical hydrogen-bond acceptors (e.g., urea carbonyl) and hydrophobic regions (e.g., phenethyl group) for target engagement .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over time, particularly for ROCK inhibitors .

- ADMET Prediction : Tools like SwissADME predict logP and solubility to guide synthetic prioritization .

Q. How can researchers resolve discrepancies in cytotoxicity data across studies?

- Methodology :

- Assay Standardization : Compare cell lines (e.g., HepG2 vs. MCF-7) and normalize to positive controls (e.g., doxorubicin).

- Metabolic Stability : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Off-Target Profiling : Use kinase selectivity screens (e.g., Eurofins KinaseProfiler™) to identify confounding targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.